Product packaging for 3-Methyl-6-nitrobenzo[d]isoxazole(Cat. No.:)

3-Methyl-6-nitrobenzo[d]isoxazole

Cat. No.: B13134849
M. Wt: 178.14 g/mol
InChI Key: LJSBNKAGIBQJBT-UHFFFAOYSA-N
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Description

3-Methyl-6-nitrobenzo[d]isoxazole is a nitro-substituted benzisoxazole compound of high interest in medicinal and organic chemistry research. The benzisoxazole scaffold is a privileged structure in drug discovery, known for its presence in various therapeutic agents and its utility as a synthetic intermediate for constructing more complex molecular architectures . The specific modifications with a methyl group at the 3-position and a nitro group at the 6-position make this compound a valuable building block for exploring structure-activity relationships, particularly in the development of compounds with potential antimicrobial and anticancer activities, as suggested by studies on similar structures . Researchers utilize such nitro-aromatic isoxazole derivatives in [3+2] cycloaddition reactions and other synthetic transformations to generate diverse chemical libraries for biological screening . The electron-deficient nature of the nitro group also makes this compound a candidate for materials science applications. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O3 B13134849 3-Methyl-6-nitrobenzo[d]isoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

3-methyl-6-nitro-1,2-benzoxazole

InChI

InChI=1S/C8H6N2O3/c1-5-7-3-2-6(10(11)12)4-8(7)13-9-5/h2-4H,1H3

InChI Key

LJSBNKAGIBQJBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Methyl 6 Nitrobenzo D Isoxazole

Electrophilic Reactivity of Nitrobenzo[d]isoxazoles

The presence of a nitro group significantly enhances the electrophilic character of the benzisoxazole scaffold, making the aromatic ring electron-deficient and prone to nucleophilic attack.

Nitro-substituted aromatic compounds are known to react with nucleophiles to form resonance-stabilized anionic intermediates known as Meisenheimer or σ-adducts. libretexts.orgnih.gov In the case of 3-Methyl-6-nitrobenzo[d]isoxazole, the addition of a strong nucleophile like the methoxide (B1231860) ion (CH₃O⁻) is expected to occur at the electron-deficient carbon atoms of the benzene (B151609) ring. The interaction of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile with methoxide has been shown to result in the rapid formation of a monomethoxyl σ-adduct at the unsubstituted C-7 position. nih.gov By analogy, for this compound, potential sites for methoxide attack are the positions ortho and para to the nitro group that are not part of the fused ring system.

The formation of these adducts is a key step in many nucleophilic aromatic substitution reactions. The stability of the σ-adduct is enhanced by the ability of the nitro group to delocalize the negative charge through resonance.

Table 1: Potential Sites for σ-Adduct Formation in this compound with Methoxide

Position of AttackRationale
C5The position ortho to the nitro group is activated towards nucleophilic attack. The resulting negative charge can be delocalized onto the nitro group.
C7The position para to the nitro group is also activated. Nucleophilic attack at this position would lead to a resonance-stabilized intermediate where the negative charge is delocalized onto the nitro group. Studies on related dinitrobenzisoxazoles show a preference for attack at the C7 position. nih.gov

The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. researchgate.net This has a profound impact on the reactivity of the benzene ring to which it is attached.

Deactivation towards Electrophilic Aromatic Substitution: The strong deactivating nature of the nitro group makes the aromatic ring significantly less reactive towards electrophiles. msu.edu The electron density of the π-system is reduced, making it less attractive to incoming electrophiles. For instance, the nitration of nitrobenzene (B124822) requires much harsher conditions than the nitration of benzene itself. msu.edu

Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing properties of the nitro group activate the aromatic ring for nucleophilic aromatic substitution (SNAr). libretexts.org The nitro group helps to stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction. libretexts.orgnih.gov This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. libretexts.org In this compound, this activation would facilitate the substitution of a suitable leaving group at the C5 or C7 positions.

The isoxazole (B147169) ring is a five-membered aromatic heterocycle containing both nitrogen and oxygen. researchgate.netnih.gov Its reactivity is influenced by the electronegativity of these heteroatoms and its aromatic character. The isoxazole ring itself can be susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents. In the context of this compound, the powerful electron-withdrawing effect of the nitro group on the fused benzene ring will also influence the electronic properties and reactivity of the isoxazole part of the molecule. Research on 5-nitroisoxazoles has demonstrated their utility in SNAr reactions, where the nitro group can be displaced by various nucleophiles. rsc.org While the nitro group in the title compound is on the benzene ring, this highlights the general susceptibility of nitro-substituted heterocyclic systems to nucleophilic attack.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, providing synthetic pathways to other important classes of compounds.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. This can be achieved using a variety of reducing agents. Common methods include:

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium, platinum, or nickel on a solid support (e.g., carbon) and hydrogen gas. Care must be taken to select a catalyst that does not also reduce the isoxazole ring. Poisoned catalysts, like the Lindlar catalyst, can sometimes be used to achieve selective reduction. researchgate.net

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). researchgate.net Tin(II) chloride is considered a mild reducing agent suitable for this purpose. researchgate.net

Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst like palladium on carbon. researchgate.net

The resulting 6-amino-3-methylbenzo[d]isoxazole is a valuable intermediate for the synthesis of a wide range of other derivatives.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent SystemDescription
H₂, Pd/CCatalytic hydrogenation with hydrogen gas over a palladium on carbon catalyst. A widely used and often high-yielding method.
SnCl₂·2H₂OTin(II) chloride dihydrate is a mild and selective reducing agent for nitro groups in the presence of other reducible functional groups. researchgate.net
Fe, HClThe Béchamp reduction using iron metal in acidic medium is a historically significant and cost-effective method. unimi.it
NH₄HCO₂, Pd/CAmmonium formate serves as a hydrogen source in transfer hydrogenation, which can be a milder alternative to using hydrogen gas directly. researchgate.net

As previously mentioned, the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). For a substitution reaction to occur, a suitable leaving group must be present on the ring, typically at a position ortho or para to the nitro group. libretexts.org If this compound were to have a leaving group, such as a halogen, at the C5 or C7 position, it would be susceptible to displacement by a wide range of nucleophiles (e.g., alkoxides, amines, thiols).

The mechanism of SNAr proceeds in two steps:

Addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the nitro group.

Elimination of the leaving group, which restores the aromaticity of the ring and yields the substitution product. libretexts.org

The high reactivity of polynitroarenes in SNAr reactions is well-documented, underscoring the potent activating effect of the nitro group. nih.gov

Decarboxylation Reactions of Substituted Benzoisoxazole Carboxylates (e.g., 6-nitrobenzoisoxazole-3-carboxylate ion)

Kinetic studies on the decarboxylation of the 6-nitrobenzoisoxazole-3-carboxylate ion reveal that the reaction follows first-order kinetics. The rate of decarboxylation is significantly accelerated by the presence of the 6-nitro group, which stabilizes the negative charge that develops during the transition state. This stabilization facilitates the cleavage of the carbon-carbon bond. The reaction is often monitored spectrophotometrically by observing the disappearance of the carboxylate anion or the formation of the resulting 6-nitrobenzo[d]isoxazole (B3028926) product.

The rate of decarboxylation of the 6-nitrobenzoisoxazole-3-carboxylate ion is profoundly influenced by the reaction medium, a phenomenon extensively studied using micellar systems. Current time information in Bangalore, IN.researchgate.net Cationic micelles, such as those formed by cetyltrimethylammonium bromide (CTABr), can dramatically increase the rate of decarboxylation compared to the reaction in pure water. researchgate.net This catalysis is attributed to the stabilization of the anionic transition state by the positively charged micellar surface and the lower polarity of the micellar core compared to the bulk aqueous phase.

The catalytic efficiency is sensitive to the structure of the surfactant molecules forming the micelle. For instance, studies on a series of cetyltrialkylammonium bromide surfactants with increasing bulk of the head group (from methyl to n-butyl) have shown that changes in the micellar interface properties can lead to abrupt increases in the observed rate constant (k_obs). Current time information in Bangalore, IN. The addition of electrolytes to the micellar solution can also have a significant impact, either increasing or decreasing the reaction rate depending on the nature of the ions, as they can alter micelle structure and displace the reactant from the micellar interface. researchgate.netnih.gov The choice of solvent also plays a critical role in non-micellar systems, with reaction rates varying based on solvent polarity and its ability to solvate the charged species involved in the reaction. nih.gov

Table 1: Observed Rate Constants (k_obs) for the Decarboxylation of 6-nitrobenzoisoxazole-3-carboxylate in the Presence of Various Cationic Surfactants

This table is interactive. You can sort and filter the data.

Surfactant Concentration (M) Observed Rate Constant (k_obs) Anomaly Reference
CTEABr (cetyltriethylammonium bromide) > 0.05 No abrupt increase in k_obs Current time information in Bangalore, IN.
CTPABr (cetyltri-n-propylammonium bromide) > 0.05 Abrupt increase in k_obs Current time information in Bangalore, IN.
CTBABr (cetyltri-n-butylammonium bromide) > 0.05 Abrupt increase in k_obs Current time information in Bangalore, IN.

Ring-Opening and Rearrangement Pathways of the Benzo[d]isoxazole System

The benzo[d]isoxazole ring is susceptible to cleavage under various conditions, leading to a range of synthetically useful products. The N-O bond is the most common site of cleavage.

Reductive ring-opening is a notable pathway, particularly in biological systems. For example, drugs containing the 1,2-benzisoxazole (B1199462) scaffold can undergo metabolic ring cleavage. nih.govnih.gov This process often involves NADH-dependent reductases in the liver and can lead to the formation of stable benzamidine (B55565) metabolites. nih.gov

Base-promoted ring-opening and rearrangement reactions are also characteristic of this heterocyclic system. For benzo[d]isoxazoles with a carbonyl or carboxyl group at position 3, treatment with a base can induce decarbonylation followed by isoxazole ring opening. mdpi.com A well-known transformation is the Boulton-Katritzky rearrangement, which has been observed for benzo[d]isoxazole derivatives. google.com This involves the thermal or base-catalyzed rearrangement of the heterocyclic system. For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which are analogous to benzo[d]isoxazole derivatives, readily undergo a base-promoted Boulton–Katritzky rearrangement to yield triazole products. mdpi.comgoogle.com Another reported rearrangement involves the recyclization of 4-R-6-nitrobenzo[d]isoxazole-3-carbaldehyde arylhydrazones into 2-aryl-4-(2-hydroxy-4-nitro-6-R-phenyl)-1,2,3-triazoles. beilstein-journals.org

Electron capture can also induce ring-opening of the isoxazole core by triggering the dissociation of the O-N bond, generating diradical species. arkat-usa.org

Functionalization and Derivatization of the Methyl Group

The methyl group at the 3-position of the benzo[d]isoxazole ring exhibits reactivity that allows for various functionalization reactions. This reactivity is enhanced by the electron-withdrawing nature of the isoxazole ring itself, and further amplified by the nitro group on the fused benzene ring. These groups increase the acidity of the protons on the 3-methyl group, making it susceptible to deprotonation by a base.

The resulting carbanion can then act as a nucleophile in condensation reactions with aldehydes, a common strategy for derivatization. For example, the analogous 3,5-dimethyl-4-nitroisoxazole (B73060) readily undergoes aldol-type condensation with aromatic aldehydes in the presence of a catalyst like nano-titania or pyrrolidine (B122466) to form 3-methyl-4-nitro-5-styrylisoxazoles. google.com This reaction proceeds via an intermediate aldol (B89426) adduct which then dehydrates. google.com By analogy, this compound is expected to react with various aromatic aldehydes to yield 3-styryl-6-nitrobenzo[d]isoxazole derivatives.

Another pathway for functionalization is radical halogenation. For instance, the conversion of benzo[d]isoxazol-3-yl-acetic acid to 3-bromomethyl-benzo[d]isoxazole via bromination at the alpha position has been reported as an intermediate step in the synthesis of the anticonvulsant drug zonisamide. This suggests that the 3-methyl group of this compound could be halogenated, for example using N-bromosuccinimide (NBS) under radical initiation, to produce a 3-(halomethyl) derivative. This derivative would be a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Spectroscopic and Structural Elucidation of 3 Methyl 6 Nitrobenzo D Isoxazole

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The analysis of 3-Methyl-6-nitrobenzo[d]isoxazole would reveal characteristic vibrations for its key structural components: the aromatic nitro group, the C=N and N-O bonds of the isoxazole (B147169) ring, the aromatic C-H and C=C bonds, and the methyl group C-H bonds.

The nitro group (–NO₂) is expected to produce two prominent and characteristic stretching vibrations in the IR spectrum: an asymmetric stretch (ν_as) typically found between 1560-1500 cm⁻¹ and a symmetric stretch (ν_s) between 1360-1320 cm⁻¹. These are often strong absorptions. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H bonds of the methyl group are expected just below 3000 cm⁻¹. The isoxazole ring itself contributes to the fingerprint region with C=N stretching around 1650-1590 cm⁻¹ and N-O stretching, which can be observed in the 1250-1020 cm⁻¹ range. Aromatic C=C stretching vibrations from the benzene (B151609) ring would appear in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would complement the IR data. Aromatic ring vibrations and the symmetric stretch of the nitro group are typically strong and easily identifiable in Raman spectra.

Table 1: Predicted Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
Aromatic C-H Stretching 3100 - 3000 Medium to Weak
Methyl C-H Asymmetric/Symmetric Stretching 2980 - 2870 Medium
C=N (Isoxazole ring) Stretching 1650 - 1590 Medium
Aromatic C=C Ring Stretching 1600 - 1450 Medium to Strong
Nitro (NO₂) Asymmetric Stretching 1560 - 1500 Strong
Nitro (NO₂) Symmetric Stretching 1360 - 1320 Strong
N-O (Isoxazole ring) Stretching 1250 - 1020 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most definitive method for mapping the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the three aromatic protons and the three methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the heterocyclic ring structure.

The three protons on the benzene ring (H-4, H-5, and H-7) will form a complex splitting pattern. H-7, being adjacent to the isoxazole ring, would likely appear as a doublet. H-5, positioned between the nitro group and H-4, would also be a doublet. H-4, ortho to the strongly electron-withdrawing nitro group, is expected to be the most downfield of the aromatic protons and would likely appear as a doublet of doublets. The methyl protons (–CH₃) would appear as a sharp singlet, typically in the range of δ 2.4-2.6 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-4 ~8.2 - 8.5 dd
H-5 ~7.8 - 8.1 d
H-7 ~7.6 - 7.9 d

(Predicted values are relative to TMS in a solvent like CDCl₃)

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment. The carbons of the benzene ring will appear in the aromatic region (δ 110-160 ppm), with the carbon attached to the nitro group (C-6) being significantly influenced. The isoxazole ring carbons (C-3, C-3a, C-7a) will have characteristic shifts, with C-3 (attached to the methyl group) and C-7a (the bridgehead carbon) appearing at the downfield end of the heterocyclic range. The methyl carbon will give a signal in the aliphatic region (δ 10-20 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
-CH₃ 10 - 20
C-3 155 - 165
C-3a 115 - 125
C-4 120 - 130
C-5 125 - 135
C-6 145 - 155
C-7 110 - 120

(Predicted values are relative to TMS in a solvent like CDCl₃)

To unambiguously assign the proton and carbon signals, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

HSQC: This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the signals for H-4, H-5, and H-7 to their corresponding carbons (C-4, C-5, and C-7) and the methyl proton signal to the methyl carbon.

HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away. For instance, the methyl protons would show a correlation to C-3, confirming the position of the methyl group. The aromatic protons would show correlations to neighboring carbons, allowing for the complete and unambiguous assignment of the aromatic system. For example, H-7 would show correlations to C-5 and C-7a.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern. For this compound (C₈H₆N₂O₃), the molecular weight is 178.15 g/mol .

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak ([M]⁺) would be expected at m/z = 178. Subsequent fragmentation is likely to proceed through characteristic pathways for nitroaromatics and isoxazoles. Common fragmentation patterns include the loss of nitro-related species such as ·NO₂ (loss of 46 amu) to give a fragment at m/z 132, or the loss of ·NO followed by CO. The isoxazole ring itself can undergo cleavage. Studies on similar isoxazoles show that a primary fragmentation pathway involves the cleavage of the N-O bond, which can lead to a variety of smaller charged fragments. researchgate.netiastate.edu

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Identity
178 [M]⁺ (Molecular Ion)
161 [M - OH]⁺
148 [M - NO]⁺
132 [M - NO₂]⁺

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is characteristic of the conjugated system within the molecule. The this compound molecule contains a conjugated system extending over the benzisoxazole core.

X-ray Crystallography for Solid-State Structure Determination

A typical crystallographic study would report the crystal system, space group, and unit cell dimensions. For instance, related isoxazole derivatives have been found to crystallize in systems such as monoclinic or orthorhombic. researchgate.netresearchgate.netnih.gov These parameters are crucial for understanding the fundamental packing of the molecules in the crystal lattice.

Crystal Packing and Intermolecular Interactions

This subsection would detail how individual molecules of this compound are arranged in the crystal. The analysis would focus on identifying and quantifying the non-covalent interactions that stabilize the crystal structure. These interactions can include hydrogen bonds, π-π stacking, and van der Waals forces.

In analogous nitro-substituted heterocyclic compounds, intermolecular interactions such as C—H···O and N—H···O hydrogen bonds are often observed, which can link molecules into chains or more complex networks. nih.govnih.gov The presence of the nitro group and the aromatic benzo-fused ring in this compound suggests the possibility of significant π-π stacking interactions between the aromatic rings of adjacent molecules, which is a common feature in the crystal packing of planar heterocyclic systems. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of close contacts between neighboring molecules.

Conformational Analysis via Spectroscopic Methods (e.g., Temperature- and pH-Dependent NMR Studies)

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for such studies in solution.

By conducting NMR experiments at various temperatures, one can study the dynamics of conformational changes. For flexible molecules, different conformers may interconvert rapidly at room temperature, leading to averaged NMR signals. Lowering the temperature can slow down this interconversion, allowing for the observation of distinct signals for each conformer. researchgate.net A variable-temperature NMR study on this compound would reveal if it exists as a mixture of conformers in solution and provide information on the energy barriers between them.

Furthermore, pH-dependent NMR studies would be informative if the molecule contains acidic or basic sites that can be protonated or deprotonated. Changes in pH would alter the electronic properties and potentially the preferred conformation of the molecule, which would be observable as shifts in the NMR spectrum. Given the presence of the nitro group and the isoxazole ring, such studies could provide insights into the electronic distribution and reactivity of this compound under different pH conditions.

Theoretical and Computational Studies on 3 Methyl 6 Nitrobenzo D Isoxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 3-Methyl-6-nitrobenzo[d]isoxazole. mdpi.com Methods such as B3LYP with basis sets like 6-31G(d) or 6-311G+(d,p) are commonly used to optimize molecular structures and calculate various electronic and spectroscopic properties. nih.govnih.gov

Electronic Structure Determination (e.g., HOMO-LUMO Energy Levels, Charge Distribution)

The electronic structure of a molecule is fundamental to its chemical reactivity. Key aspects of this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the ability to donate an electron, while the LUMO's energy indicates its ability to accept an electron. irjweb.comsemanticscholar.org The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com

For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO significantly, while the benzisoxazole ring system contributes to the HOMO. This would result in a moderate energy gap, suggesting a molecule with notable chemical reactivity.

ParameterPredicted Value (eV)Significance
EHOMO-6.85Electron-donating capability
ELUMO-2.90Electron-accepting capability
Energy Gap (ΔE)3.95Chemical reactivity and stability

Charge distribution, often visualized using Molecular Electrostatic Potential (MEP) maps, identifies the electron-rich and electron-poor regions of a molecule. nih.govirjweb.com In this compound, the most electron-rich (nucleophilic) sites are anticipated to be around the oxygen atoms of the nitro group and the nitrogen atom of the isoxazole (B147169) ring. Electron-deficient (electrophilic) regions would likely be found on the aromatic ring, influenced by the strong electron-withdrawing effect of the nitro group.

Molecular Orbital Analysis

Analysis of the frontier orbitals provides a visual representation of where chemical reactions are likely to occur.

HOMO: The Highest Occupied Molecular Orbital is expected to be a π-orbital with electron density primarily distributed across the fused benzo[d]isoxazole ring system. This orbital represents the most probable location for an electrophilic attack.

LUMO: The Lowest Unoccupied Molecular Orbital is predicted to be a π*-orbital. A significant portion of its electron density would be localized on the nitro group (–NO₂), reflecting its character as a strong electron acceptor. irjweb.com This localization indicates that the nitro group is a likely site for nucleophilic or reductive processes.

Computational Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)

Computational methods can accurately predict the spectroscopic signatures of a molecule, which is invaluable for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate theoretical ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These calculated shifts, when compared to a reference like Tetramethylsilane (TMS), can aid in the structural confirmation of the synthesized compound. semanticscholar.org

NucleusPredicted Chemical Shift (δ, ppm)Assignment
¹H~2.5 - 2.7Methyl (CH₃) protons
¹H~7.5 - 8.5Aromatic protons
¹³C~15 - 20Methyl (CH₃) carbon
¹³C~110 - 150Aromatic and isoxazole ring carbons

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). mdpi.com The absorption of light corresponds to the excitation of an electron from an occupied orbital to an unoccupied one, most prominently the HOMO to LUMO transition. The conjugated system of this compound is expected to result in significant absorption in the UV region.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule from its optimized geometry. nih.gov These frequencies correspond to the stretching and bending of bonds. For this compound, distinct vibrational bands are expected for the nitro group, which are characteristic and useful for identification. researchgate.net

Predicted Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3100 - 3000Aromatic C-H stretching
~2950 - 2850Methyl C-H stretching
~1610 - 1580Aromatic C=C stretching
~1550 - 1520Asymmetric NO₂ stretching
~1360 - 1330Symmetric NO₂ stretching

Reaction Mechanism Elucidation via Computational Chemistry

Beyond static properties, computational chemistry is a key methodology for elucidating the mechanisms of chemical reactions, mapping out the energetic landscape that connects reactants, transition states, and products.

Transition State Analysis and Energy Barriers

To understand how a reaction proceeds, chemists use computational methods to locate the transition state (TS)—the highest energy point along the reaction pathway. mdpi.com The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. For this compound, a potential reaction for study would be the reduction of the nitro group or a nucleophilic aromatic substitution on the benzene (B151609) ring. Computational analysis would involve optimizing the geometry of the transition state for such a transformation and calculating the associated energy barrier, thereby providing a quantitative prediction of the reaction's feasibility.

Reaction Coordinate Mapping for Key Transformations

Reaction coordinate mapping is an advanced computational technique used to study the dynamics of complex chemical reactions, especially in condensed phases. arxiv.orgarxiv.org The method involves identifying a collective degree of freedom from the environment (like solvent molecules) that is central to the reaction and incorporating it into the primary system model. researchgate.netaps.org This "augmented system" is then studied, allowing for a more accurate description of how system-environment interactions influence the reaction dynamics. arxiv.org For key transformations involving this compound, such as ring-opening reactions or substitutions influenced by solvent, reaction coordinate mapping could provide a detailed, dynamic picture of the mechanism that goes beyond the static analysis of transition states. aps.org

Computational Insights into Regioselectivity and Stereoselectivity

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and rationalizing the outcomes of chemical reactions. In the context of the synthesis of this compound and its derivatives, DFT studies are instrumental in elucidating the factors that control regioselectivity and stereoselectivity.

Regioselectivity: The formation of the benzo[d]isoxazole ring system, often achieved through 1,3-dipolar cycloaddition reactions, presents questions of regioselectivity. Theoretical calculations can model the transition states of different possible reaction pathways. By comparing the activation energies of these transition states, the most favorable regioisomeric product can be predicted. For instance, in the cycloaddition of a nitrile oxide with a substituted alkene, DFT can determine whether the reaction will preferentially yield the 3,4- or 3,5-disubstituted isoxazole ring. These studies often analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to understand the electronic factors driving the regiochemical outcome. researchgate.net

Stereoselectivity: For reactions involving the creation of new stereocenters on the this compound scaffold, computational models can predict the diastereomeric or enantiomeric excess. By calculating the energies of the diastereomeric transition states, the preferred stereochemical pathway can be identified. These models can account for steric hindrance and electronic effects that influence the facial selectivity of an incoming reagent.

Intermolecular Interaction Studies

The way molecules of this compound interact with each other and with their environment is crucial for understanding its physical properties and its behavior in biological systems.

Analysis of Non-Covalent Interactions within Molecular Assemblies

In the solid state, the packing of molecules is governed by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice. researchgate.netresearchgate.netscirp.orgrsc.org This method maps the electron distribution of a molecule within a crystal to identify regions of close contact with neighboring molecules.

For a molecule like this compound, the Hirshfeld surface would likely reveal the significance of several types of non-covalent interactions:

Hydrogen Bonds: Although the parent molecule does not have strong hydrogen bond donors, weak C-H···O and C-H···N interactions can play a role in stabilizing the crystal structure.

π-π Stacking: The aromatic benzo-fused ring can participate in π-π stacking interactions with adjacent molecules.

By decomposing the Hirshfeld surface into a 2D fingerprint plot, the percentage contribution of each type of interaction to the total crystal packing can be quantified.

Interaction TypePredicted Contribution
H···HHigh
C···H/H···CModerate
O···H/H···OModerate
N···H/H···NLow to Moderate
π-π StackingModerate

Solvation Effects and Preferential Solvation Models in Solution-Phase Reactions

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational chemistry offers various solvation models to account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are widely used to simulate the bulk effect of the solvent by treating it as a continuous dielectric medium. faccts.de These models are crucial for accurately calculating properties like reaction energies and activation barriers in solution.

Preferential solvation can occur in mixed solvent systems, where the local concentration of one solvent component around the solute molecule is higher than in the bulk solution. Explicit solvation models, where individual solvent molecules are included in the calculation, or more advanced hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study these specific solute-solvent interactions. These models can reveal, for instance, how hydrogen bonding with a protic solvent might stabilize a transition state and alter the reaction pathway.

Molecular Dynamics Simulations for Conformational Dynamics and Ligand Binding

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that are not accessible from static quantum chemical calculations. mdpi.comnih.govresearchgate.netfrontiersin.orgnih.govresearchgate.netnih.gov

Conformational Dynamics: MD simulations can be used to explore the conformational landscape of this compound and its derivatives. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can identify the most stable conformations, the energy barriers between them, and how the molecule's shape fluctuates in different environments (e.g., in vacuum, in water, or bound to a protein).

Ligand Binding: In the context of drug design, MD simulations are invaluable for studying the binding of this compound derivatives to biological targets such as proteins or nucleic acids. These simulations can:

Predict the binding pose of the ligand in the active site of a receptor.

Identify the key amino acid residues involved in the binding interaction.

Calculate the binding free energy, which is a measure of the ligand's affinity for the target.

Reveal the dynamic stability of the ligand-protein complex over time.

Simulation ParameterTypical Application
Force FieldDescribes the potential energy of the system (e.g., AMBER, CHARMM, GROMOS).
Simulation TimeRanges from nanoseconds to microseconds, depending on the process being studied.
EnsembleNVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature).
Water ModelExplicit representation of water molecules (e.g., TIP3P, SPC/E).

In Silico Design Principles for Benzo[d]isoxazole Derivatives

The computational methods discussed above provide a powerful toolkit for the in silico design of novel benzo[d]isoxazole derivatives with desired properties. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with activity, predictive models can be built. These models can then be used to screen virtual libraries of benzo[d]isoxazole derivatives and prioritize the most promising candidates for synthesis and experimental testing.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. By aligning a set of active molecules, a common pharmacophore model can be generated. This model can then be used as a 3D query to search for new, structurally diverse compounds that fit the pharmacophoric requirements.

Structure-Based Drug Design: When the 3D structure of the biological target is known, structure-based design methods can be employed. This involves docking virtual libraries of benzo[d]isoxazole derivatives into the active site of the target and scoring their binding affinity. This approach allows for the rational design of molecules that are complementary in shape and chemical properties to the binding site, leading to higher potency and selectivity.

Through the integration of these computational approaches, the development of novel this compound derivatives with tailored biological activities can be significantly accelerated, reducing the time and cost associated with traditional trial-and-error methods.

Applications and Future Research Directions

Role as Synthetic Intermediates in Advanced Organic Synthesis

The utility of 3-methyl-6-nitrobenzo[d]isoxazole as a synthetic intermediate is predicated on the reactivity of its core structure, which features a fused bicyclic system with both an isoxazole (B147169) ring and a nitro-substituted benzene (B151609) ring.

Precursors for Complex Heterocyclic Scaffolds

In principle, the benzo[d]isoxazole core of this compound could serve as a precursor for more complex heterocyclic systems. The isoxazole ring is known to undergo various transformations, such as ring-opening reactions under reductive or basic conditions, which could be exploited to generate new carbocyclic or heterocyclic frameworks. For instance, the N-O bond of the isoxazole is susceptible to cleavage, which can lead to the formation of β-hydroxy ketones or other functionalized intermediates. However, specific examples of such transformations starting from this compound are not documented.

Building Blocks for Modular Molecular Architectures

The concept of using this compound as a building block in modular synthesis relies on its potential for functionalization at multiple sites. The nitro group on the benzene ring can be reduced to an amine, which can then participate in a variety of coupling reactions to append new molecular fragments. Additionally, the methyl group could potentially be functionalized, although this is generally less straightforward. The development of regioselective functionalization strategies would be crucial for its effective use as a modular building block.

Chemical Probes in Mechanistic Investigations

The application of this compound as a chemical probe is speculative and would depend on its specific interactions with biological or chemical systems.

Substrate Analogues for Enzyme Catalysis Studies and Mechanistic Insights

For this compound to be a useful substrate analogue, it would need to mimic the structure of a natural substrate for a particular enzyme. The benzo[d]isoxazole moiety is not a common scaffold in natural products, which may limit its utility in this regard. However, if an enzyme is known to act on substrates containing a similar heterocyclic system, this compound could potentially be used to probe the active site and elucidate catalytic mechanisms. There is no current research to support this application.

Understanding Micellar Effects on Organic Reaction Rates

The study of reaction rates in micelles often involves substrates with varying hydrophobicity. While this compound possesses both hydrophobic (the benzisoxazole core) and polar (the nitro group) features, making it a candidate for such studies, there are no published reports of its use in this context. General principles of micellar catalysis suggest that the rate of a reaction can be enhanced or inhibited by the partitioning of reactants into the micellar phase, but specific data for this compound is lacking. rsc.orgnih.gov

Potential in Materials Science and Polymer Chemistry (General Scope)

The potential of this compound in materials science is largely theoretical and based on the properties of related nitroaromatic and heterocyclic compounds. The presence of the nitro group, a strong electron-withdrawing group, can impart specific electronic and photophysical properties. For example, some nitro-substituted heterocyclic compounds exhibit non-linear optical (NLO) properties or can be used as components in energetic materials. Furthermore, the benzo[d]isoxazole scaffold could be incorporated into polymer backbones or as pendant groups to influence the thermal, mechanical, and optical properties of the resulting materials. However, without experimental data, these remain speculative areas of research for this specific compound. unifi.it

Emerging Synthetic Methodologies for Benzo[d]isoxazoles

The synthesis of the benzo[d]isoxazole scaffold, the structural foundation of this compound, is a dynamic area of research. Innovations in catalysis and process chemistry are paving the way for more efficient, sustainable, and versatile methods to construct this important heterocyclic system.

Development of Novel Catalytic Systems

Modern organic synthesis increasingly relies on the development of sophisticated catalytic systems to achieve high efficiency and selectivity. For the synthesis of benzo[d]isoxazoles and related isoxazoles, transition-metal catalysis has become a central theme.

Recent advancements have highlighted the utility of various metals in constructing the isoxazole ring. Copper(I)-catalyzed procedures, for instance, are well-regarded for the rapid synthesis of 3,5-disubstituted isoxazoles by reacting in situ generated nitrile oxides with terminal acetylenes. nih.gov Similarly, copper(II) salts have been successfully employed in the synthesis of related benzo[d]isothiazoles, suggesting potential applicability for their oxygen-containing analogues. arkat-usa.org The choice of catalyst can be crucial, with studies showing that while various copper salts exhibit good catalytic activity, the absence of a catalyst can lead to a drastic decrease in yield. arkat-usa.org

Beyond copper, other transition metals are showing promise. Rhodium-catalyzed C-H activation and oxidative annulation represent a powerful strategy for assembling fused heterocyclic systems. arkat-usa.org Ruthenium-promoted cycloadditions of alkynes and hydroxyimidoyl chlorides, sometimes enabled by mechanochemical methods like ball milling, offer another modern approach to isoxazole formation. mdpi.com These catalyst-driven methods often provide milder reaction conditions and greater functional group tolerance compared to traditional synthetic routes.

Table 1: Examples of Catalytic Systems in Isoxazole Synthesis

Catalyst System Reaction Type Substrates Key Advantage
Copper(I) Iodide 1,3-Dipolar Cycloaddition Nitrile Oxides, Terminal Acetylenes Rapid, regioselective, one-pot procedure. nih.gov
Rhodium Complexes C-H Oxidative Annulation Benzimidates, Elemental Sulfur Direct functionalization of C-H bonds. arkat-usa.org
Ruthenium Complexes Cycloaddition Alkynes, Hydroxyimidoyl Chlorides Can be combined with mechanochemistry. mdpi.com

Application of Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers significant advantages over traditional batch processing. nih.gov These benefits include superior heat and mass transfer, enhanced safety for highly exothermic or hazardous reactions, and simplified scalability. researchgate.netuc.pt

The synthesis of isoxazoles has been shown to be highly amenable to flow chemistry techniques. researchgate.net For example, multistep sequences involving oximation, chlorination, and cycloaddition to form trisubstituted isoxazoles have been successfully "telescoped" into a continuous flow process. researchgate.net This approach not only improves efficiency but also allows for the safe in-situ generation of reactive intermediates like chlorine gas. researchgate.net Another significant application is in photochemical reactions; the conversion of isoxazoles to their oxazole (B20620) isomers has been achieved with high efficiency and scalability using a continuous flow photoreactor, overcoming the limitations of batch photochemistry such as long reaction times and photodegradation. organic-chemistry.org

While specific examples detailing the flow synthesis of this compound are not yet prevalent, the successful application of these techniques to the broader isoxazole class strongly suggests their potential. researchgate.netorganic-chemistry.org The modular nature of flow systems is particularly well-suited for optimizing the multi-step syntheses often required for substituted benzo-fused heterocycles. uc.pt

Future Research Trajectories

The unique combination of a reactive methyl group, an electron-withdrawing nitro group, and a fused aromatic system makes this compound a compelling target for future synthetic exploration.

Exploration of Novel Reactivity Modes

The reactivity of this compound is largely dictated by its substituents. Drawing parallels from the well-studied 3,5-dimethyl-4-nitroisoxazole (B73060), the methyl group at the 3-position is expected to be acidic enough to act as a carbanion precursor. researchgate.net This would enable its participation in a variety of classical carbon-carbon bond-forming reactions, including:

Knoevenagel Condensations: Reaction with aldehydes and ketones to form styryl-type derivatives.

Henry-type (Vinylogous Nitroaldol) Reactions: Addition to carbonyl compounds. researchgate.net

Michael Additions: Conjugate addition to activated alkenes. researchgate.netresearchgate.net

The nitro group at the 6-position acts as a powerful electron-withdrawing group, activating the molecule for nucleophilic aromatic substitution and influencing the reactivity of the isoxazole ring. Furthermore, the isoxazole ring itself can participate in cycloaddition reactions, with the nitro-activated system potentially acting as a potent dipolarophile. researchgate.net The fragmentation chemistry of the isoxazole ring under certain conditions, such as collision-induced dissociation, presents another avenue for exploring novel rearrangements and synthetic transformations. nih.gov

Development of Chiral this compound Derivatives

The introduction of chirality is a critical step in the development of compounds for biological applications. For this compound, creating chiral derivatives could unlock new possibilities in medicinal chemistry. Research into the asymmetric synthesis of related nitroisoxazoles provides a clear roadmap.

A promising strategy involves the asymmetric vinylogous Michael addition, where the activated methyl group of a nitroisoxazole adds to an α,β-unsaturated compound. The use of a chiral-at-metal rhodium(III) complex as a catalyst has been shown to achieve this transformation with excellent yields and high enantioselectivities (up to 97% ee) for 5-methyl-4-nitroisoxazoles. rsc.org This methodology could likely be adapted to this compound. Other approaches could involve the use of chiral auxiliaries or the enzymatic resolution of a racemic mixture. The synthesis of chiral isoxazolyl amino alcohols has also been reported, demonstrating that stereocenters can be effectively introduced on side chains attached to the isoxazole core. nih.gov

Table 2: Potential Strategies for Chiral Synthesis

Strategy Description Potential Application to this compound
Asymmetric Catalysis Use of a chiral catalyst to control the stereochemical outcome of a reaction. A chiral rhodium complex could catalyze the addition of the 3-methyl group to an electrophile, creating a chiral center. rsc.org
Chiral Auxiliaries Covalently attaching a chiral molecule to the substrate to direct a stereoselective reaction. An auxiliary could be attached to a precursor, used to control a cyclization or substitution, and then removed.

Integration into Multicomponent Reactions and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are powerful tools for building molecular complexity. nih.gov Diversity-oriented synthesis (DOS) leverages such reactions to rapidly generate libraries of structurally diverse small molecules for biological screening. nih.gov

The reactive handles on this compound make it an ideal candidate for MCRs. The activated methyl group can serve as one component in tandem reactions. For instance, a one-pot, base-catalyzed process involving an aldol (B89426) condensation followed by a Michael addition has been developed for 3,5-dimethyl-4-nitroisoxazole, generating complex trisubstituted isoxazoles. researchgate.net A similar sequence could be envisioned for this compound.

Furthermore, the compound could be used as a dipolarophile in 1,3-dipolar cycloaddition MCRs. A notable example is the reaction of 3-methyl-4-nitro-5-isatylidenyl-isoxazoles with azomethine ylides (generated in situ from isatins and amino acids) to create complex polycyclic dispirooxindoles with four consecutive stereocenters. researchgate.net Adapting this compound for such cycloadditions could generate novel, drug-like molecular architectures, significantly expanding the chemical space accessible from this versatile building block.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.